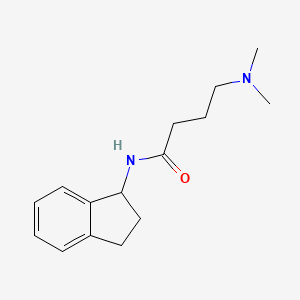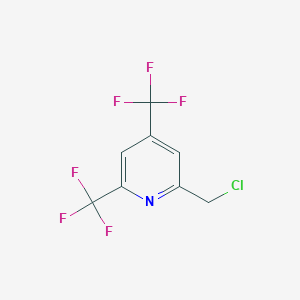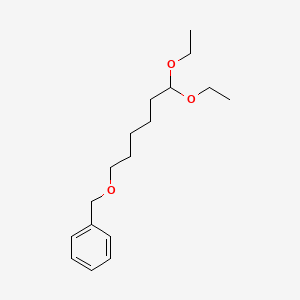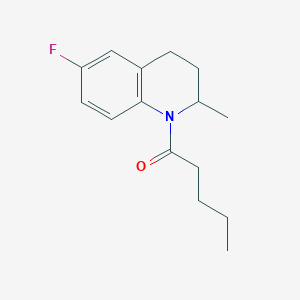
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-fluoro-2-methylquinoline.
Formation of Intermediate: The intermediate is formed by reacting 6-fluoro-2-methylquinoline with appropriate reagents under controlled conditions.
Final Product: The final step involves the reaction of the intermediate with pentan-1-one to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-fluoroquinoline: Shares the quinoline core structure but lacks the pentan-1-one moiety.
2-methylquinoline: Similar structure but without the fluorine atom.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one is unique due to the presence of both the fluorine atom and the pentan-1-one moiety, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6377-02-2 |
|---|---|
Molekularformel |
C15H20FNO |
Molekulargewicht |
249.32 g/mol |
IUPAC-Name |
1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one |
InChI |
InChI=1S/C15H20FNO/c1-3-4-5-15(18)17-11(2)6-7-12-10-13(16)8-9-14(12)17/h8-11H,3-7H2,1-2H3 |
InChI-Schlüssel |
NHZBNWFNZISUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)N1C(CCC2=C1C=CC(=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


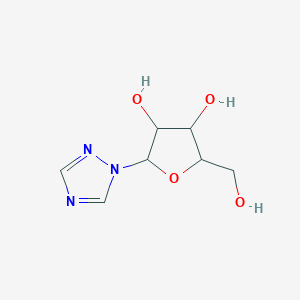
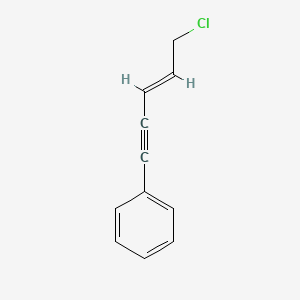
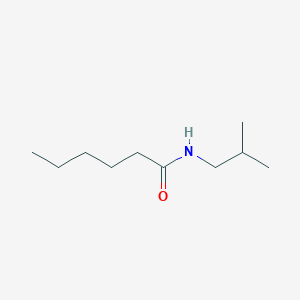
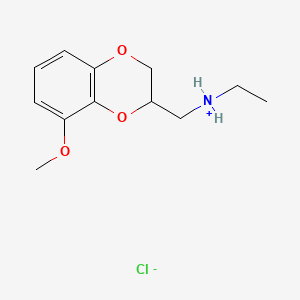
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
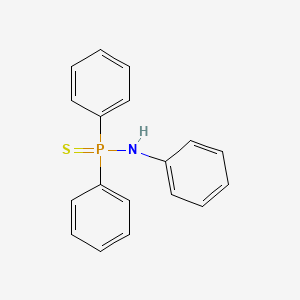
![2-[(E)-prop-1-enyl]naphthalene](/img/structure/B14166149.png)
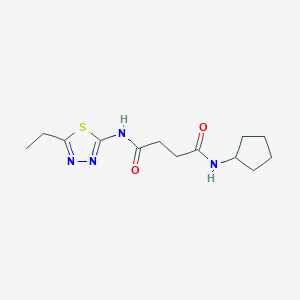
![3,8-Dimethyl-3-azabicyclo[3.2.1]oct-8-yl 4-nitrobenzoate](/img/structure/B14166156.png)
